N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
CAS No.:
Cat. No.: VC15188182
Molecular Formula: C19H22N2O7
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O7 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 2-[[2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C19H22N2O7/c1-9-10(2)19(26)28-17-11(3)14(6-5-13(9)17)27-12(4)18(25)21-7-15(22)20-8-16(23)24/h5-6,12H,7-8H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) |
| Standard InChI Key | BIGXQGDWGCXSIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)NCC(=O)O)C |
Introduction
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a complex organic compound that incorporates elements of coumarin and peptide chemistry. This compound is of interest due to its potential biological activities and unique structural features. The presence of a coumarin moiety, known for its pharmacological properties, combined with a peptide backbone, suggests potential applications in drug development and biochemical research.
Synthesis and Preparation
The synthesis of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine typically involves a multi-step process. It begins with the preparation of the coumarin derivative, followed by the synthesis of the peptide moiety, and finally, the coupling of these two components. Common methods include peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Synthesis Steps:
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Coumarin Synthesis: Preparation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol.
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Peptide Synthesis: Preparation of glycylglycine.
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Coupling Reaction: Linking the coumarin derivative with the peptide using a suitable coupling reagent.
Biological Activity and Potential Applications
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine may exhibit biological activities due to its coumarin and peptide components. Coumarins are known for their antioxidant, anti-inflammatory, and antimicrobial properties, while peptides can interact with biological targets in a highly specific manner. This compound could potentially be used in drug development for conditions where these properties are beneficial.
| Potential Biological Activity | Description |
|---|---|
| Antioxidant Activity | Ability to neutralize free radicals, potentially protecting against oxidative stress. |
| Anti-inflammatory Activity | Potential to reduce inflammation by inhibiting inflammatory pathways. |
| Antimicrobial Activity | Ability to inhibit the growth of microorganisms. |
Future Research Directions:
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In Vitro Studies: Investigating the compound's biological activities in cell cultures.
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In Vivo Studies: Conducting animal studies to assess efficacy and safety.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to optimize its biological properties.
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